Apo-13-zeta-carotenone
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Overview
Description
Apo-13-zeta-carotenone is a compound derived from the oxidative cleavage of carotenoids, specifically from the β,β-carotene skeleton at the 13-position . It is a type of apocarotenoid, which are organic compounds commonly found in living organisms and are derived from carotenoids through enzymatic cleavage . This compound is known for its structural similarity to retinoids and its ability to bind with high affinity to retinoid receptors .
Preparation Methods
Apo-13-zeta-carotenone can be synthesized through the oxidative cleavage of β-carotene. This process involves the use of carotenoid cleavage dioxygenases (CCDs), which target specific double bonds in the carotenoid polyene chain . The reaction conditions typically involve the use of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify and isolate the compound . Industrial production methods for apocarotenoids, including this compound, often involve the use of biotechnological processes to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Apo-13-zeta-carotenone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is formed through the oxidative degradation of the β,β-carotene skeleton . Common reagents used in these reactions include carotenoid cleavage dioxygenases and other oxidative agents . The major products formed from these reactions include β-apo-carotenals, β-apo-carotenols, and β-apo-carotenoic acids .
Scientific Research Applications
Apo-13-zeta-carotenone has several scientific research applications. In chemistry, it is used as a model compound to study the oxidative cleavage of carotenoids and the formation of apocarotenoids . In biology, it is studied for its role in retinoid metabolism and signaling, as it can function as a retinoic acid antagonist . In medicine, this compound is investigated for its potential therapeutic applications, particularly in modulating retinoid receptors and pathways . In industry, it is used in the production of color pigments, aroma compounds, and other bioactive molecules .
Mechanism of Action
The mechanism of action of apo-13-zeta-carotenone involves its interaction with retinoid receptors. The compound binds with high affinity to purified retinoid receptors and functions as a retinoic acid antagonist . This interaction modulates retinoid metabolism and signaling pathways, affecting the expression of target genes involved in various physiological processes . The molecular targets of this compound include retinoid X receptors (RXRs) and retinoic acid receptors (RARs) .
Comparison with Similar Compounds
Apo-13-zeta-carotenone is similar to other apocarotenoids, such as β-apo-14-carotenone and β-apo-15-carotenal . These compounds share structural similarities and are derived from the oxidative cleavage of carotenoids . this compound is unique in its ability to bind with high affinity to retinoid receptors and function as a retinoic acid antagonist . This distinguishes it from other apocarotenoids and highlights its potential therapeutic applications .
Properties
Molecular Formula |
C18H28O |
---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(3E,5E,9E)-6,10,14-trimethylpentadeca-3,5,9,13-tetraen-2-one |
InChI |
InChI=1S/C18H28O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h8-9,11,13-14H,6-7,10,12H2,1-5H3/b14-8+,16-11+,17-13+ |
InChI Key |
HGFAGNRYCRACAH-WWESEOGYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=O)C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=O)C)C)C)C |
Origin of Product |
United States |
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